{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclopropyl)methanone
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Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenoxy group, an ethyl chain, and a cyclopropanecarbonyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
- 1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-2,3-dione
- 1-[2-(2-Chlorophenoxy)ethyl]-3-ethylbenzimidazol-2-one
Uniqueness
1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C20H18ClNO2 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C20H18ClNO2/c21-17-6-2-4-8-19(17)24-12-11-22-13-16(20(23)14-9-10-14)15-5-1-3-7-18(15)22/h1-8,13-14H,9-12H2 |
InChI Key |
ZWWAZTNADUOSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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